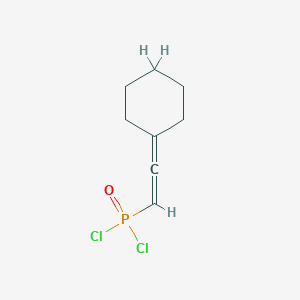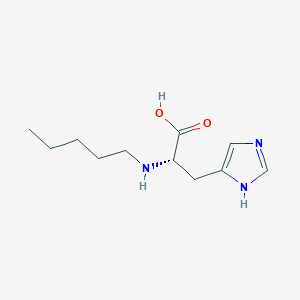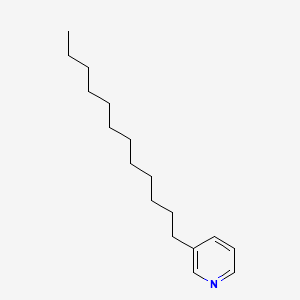
Pyridine, 3-dodecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-dodecyl-: is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine itself is a six-membered ring containing five carbon atoms and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions:
Hantzsch Pyridine Synthesis: This method involves the cyclo-condensation of an aldehyde, a 1,3-dicarbonyl compound, and ammonia. For Pyridine, 3-dodecyl-, the aldehyde used would be dodecanal.
Chichibabin Synthesis: This method involves the reaction of an aldehyde with ammonia and an α,β-unsaturated carbonyl compound. The reaction conditions typically include heating and the use of a solvent like ethanol.
Industrial Production Methods:
Catalytic Hydrogenation: This method involves the hydrogenation of pyridine derivatives in the presence of a catalyst such as palladium on carbon.
Dehydrogenation of Piperidine: This method involves the dehydrogenation of piperidine derivatives at high temperatures in the presence of a dehydrogenation catalyst.
化学反応の分析
Types of Reactions:
Oxidation: Pyridine, 3-dodecyl- can undergo oxidation reactions to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert pyridine derivatives into piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and sulfonyl chlorides (for sulfonation).
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or sulfonated pyridine derivatives.
科学的研究の応用
Chemistry:
Catalysis: Pyridine, 3-dodecyl- can be used as a ligand in coordination chemistry and catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Pyridine derivatives have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Medicine:
Pharmaceuticals: Pyridine, 3-dodecyl- can be used in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Surfactants: The dodecyl group imparts surfactant properties, making it useful in the formulation of detergents and emulsifiers.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: Pyridine derivatives can inhibit enzymes by binding to their active sites.
Membrane Disruption: The dodecyl group can interact with lipid bilayers, disrupting cell membranes and leading to cell lysis.
類似化合物との比較
Pyridine: The parent compound, which lacks the dodecyl group.
Pyrimidine: A six-membered ring with two nitrogen atoms.
Pyrrole: A five-membered ring with one nitrogen atom.
Uniqueness:
Hydrophobicity: The dodecyl group increases the hydrophobicity of the compound, enhancing its ability to interact with lipid membranes.
Versatility: The presence of both a polar pyridine ring and a non-polar dodecyl chain makes it useful in a wide range of applications, from catalysis to pharmaceuticals.
特性
CAS番号 |
59652-37-8 |
|---|---|
分子式 |
C17H29N |
分子量 |
247.4 g/mol |
IUPAC名 |
3-dodecylpyridine |
InChI |
InChI=1S/C17H29N/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18-16-17/h12,14-16H,2-11,13H2,1H3 |
InChIキー |
BWCPIPANJFTRRK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



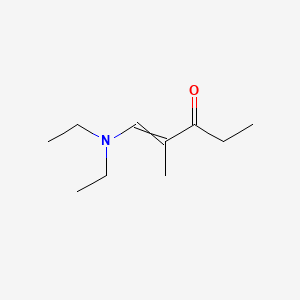
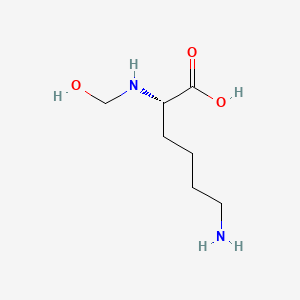
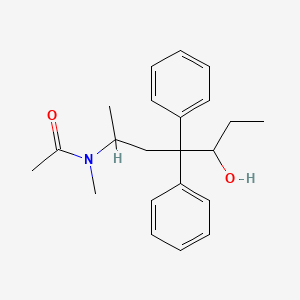

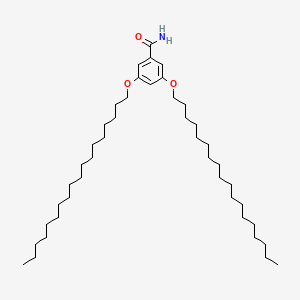
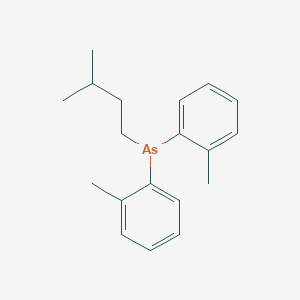
![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)
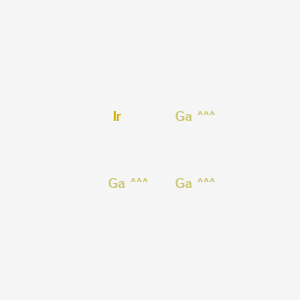
![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)
